

4-Acetyl-1-benzyl-2-methylimidazole chemical structure and synthesis

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Compound of Interest

4-Acetyl-1-benzyl-2methylimidazole

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Technical Guide: 4-Acetyl-1-benzyl-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for **4-Acetyl-1-benzyl-2-methylimidazole**. The information is compiled from available literature on related compounds and synthetic methodologies.

Chemical Structure

The chemical structure of **4-Acetyl-1-benzyl-2-methylimidazole** is presented below. It features a central imidazole ring substituted at the 1, 2, and 4 positions with a benzyl group, a methyl group, and an acetyl group, respectively.

Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol IUPAC Name: 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one

(Structure generated based on IUPAC name)

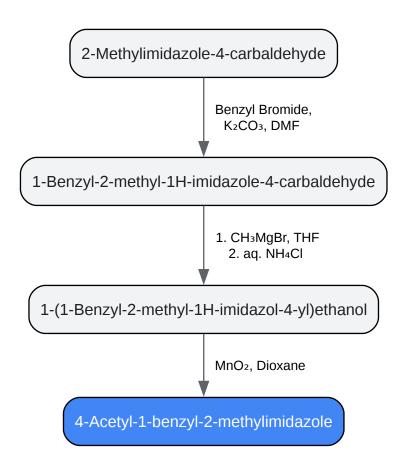
Proposed Synthesis Pathway



A direct, documented synthesis for **4-Acetyl-1-benzyl-2-methylimidazole** is not readily available in the public domain. However, based on established organic chemistry principles and published syntheses of analogous compounds, a reliable three-step synthesis pathway is proposed. The synthesis starts from the commercially available 2-methylimidazole-4-carbaldehyde (also known as 4-formyl-2-methylimidazole).

The proposed synthetic workflow is as follows:

- N-Benzylation of 2-methylimidazole-4-carbaldehyde to yield 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.
- Grignard Reaction of the resulting aldehyde with methylmagnesium bromide to form the secondary alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol.
- Oxidation of the secondary alcohol to the target ketone, 4-Acetyl-1-benzyl-2-methylimidazole.



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Caption: Proposed synthesis workflow for 4-Acetyl-1-benzyl-2-methylimidazole.

Experimental Protocols

The following are detailed experimental protocols for the proposed three-step synthesis.

Step 1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde

This procedure is adapted from a known method for the N-benzylation of substituted imidazoles.[1]

Methodology:

- To a solution of 4-formyl-2-methylimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).
- Cool the stirred mixture to 0 °C using an ice bath.
- Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol

This is a standard Grignard reaction protocol applied to the aldehyde intermediate.

Methodology:



- Dissolve 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of methylmagnesium bromide in diethyl ether (typically 3.0 M, 1.2 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 4-Acetyl-1-benzyl-2-methylimidazole

This protocol utilizes manganese dioxide, a common oxidizing agent for converting allylic and benzylic-type alcohols to the corresponding ketones.

Methodology:

- Dissolve the crude 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol (1.0 eq) from the previous step in a suitable solvent such as dioxane or dichloromethane.
- Add activated manganese dioxide (MnO₂, ~5-10 eq by weight).
- Heat the mixture to reflux (or stir at room temperature if using a more reactive grade of MnO₂) and stir vigorously.



- Monitor the reaction by TLC until the starting alcohol is consumed. This may take several hours to days.
- Once the reaction is complete, cool the mixture to room temperature and filter it through a
 pad of celite to remove the manganese salts.
- Wash the celite pad thoroughly with the reaction solvent.
- Combine the filtrate and washings and remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain 4-Acetyl-1-benzyl-2-methylimidazole.

Quantitative Data

Quantitative data for the final product, **4-Acetyl-1-benzyl-2-methylimidazole**, is not available in the reviewed literature. However, representative data for the key precursor, **1-benzyl-2-methyl-1H-imidazole**, is provided for reference.

Property	Value	Reference
CAS Number	13750-62-4	[2][3]
Molecular Formula	C11H12N2	[2]
Molecular Weight	172.23 g/mol	[2]
Appearance	Light yellow transparent liquid	[3]
Boiling Point	125-127 °C at 3 mmHg	[2]
Density	1.105 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.5645	[2]

Spectroscopic Data for 1-benzyl-2-methyl-1H-imidazole:



Туре	Data
¹H NMR	Spectral data available.[4]
¹³ C NMR	Spectral data available.
IR	Spectral data available.[5]

Note: Detailed spectral assignments should be consulted from the original sources.

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References

- 1. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis chemicalbook [chemicalbook.com]
- 2. 1-Benzyl-2-methylimidazole technical grade, 90% | 13750-62-4 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Benzylimidazole(4238-71-5) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Benzyl-2-methyl-1H-imidazole(13750-62-4) IR Spectrum [m.chemicalbook.com]
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